2-Thiophenecarbonitrile CAS number and properties
2-Thiophenecarbonitrile CAS number and properties
An In-depth Technical Guide to 2-Thiophenecarbonitrile
Topic: 2-Thiophenecarbonitrile: A Core Intermediate for Research and Development Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Thiophenecarbonitrile, also known by synonyms such as 2-Cyanothiophene and 2-Thenonitrile, is a heterocyclic aromatic compound with the CAS number 1003-31-2 [1][2][3][4]. It is characterized by a five-membered thiophene (B33073) ring substituted with a cyano (-C≡N) group at the 2-position[1]. This molecular architecture, particularly the electron-withdrawing nature of the nitrile group, significantly influences the electron density of the thiophene ring, making 2-Thiophenecarbonitrile a versatile and highly reactive intermediate in organic synthesis[1]. Its importance is underscored by its role as a key building block in the creation of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials like liquid crystals and organic electronics[1][5][6][7]. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
2-Thiophenecarbonitrile is typically a transparent, colorless to yellow liquid at room temperature[1][6]. It is slightly miscible with water but shows good solubility in many organic solvents[1][2]. Its key physical and chemical properties are summarized below.
Table 1: General and Physical Properties of 2-Thiophenecarbonitrile
| Property | Value | Reference(s) |
| CAS Number | 1003-31-2 | [2][3][4][8] |
| Molecular Formula | C₅H₃NS | [2][3][4][8][9] |
| Molecular Weight | 109.15 g/mol | [2][3][4][9][10] |
| Appearance | Clear colorless to yellow liquid | [1][6][11] |
| Boiling Point | 192 °C (lit.) | [1][2][11][12] |
| Melting Point | 125-134 °C (decomposes) | [2][6] |
| Density | 1.172 g/mL at 25 °C (lit.) | [1][2][11][12] |
| Refractive Index (n²⁰/D) | 1.563 (lit.) | [2][3][11][12] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |
| Water Solubility | Slightly miscible | [1][2][11] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Thiophenecarbonitrile. Various spectroscopic techniques have been used to confirm its structure.
Table 2: Spectral Data for 2-Thiophenecarbonitrile
| Technique | Description | Reference(s) |
| ¹H NMR | Spectra available for structural confirmation. | [13] |
| ¹³C NMR | Data available for confirming the carbon framework. | [13] |
| Mass Spec (GC-MS) | Mass spectrometry data is available, with a molecular ion peak corresponding to its molecular weight. | [10] |
| IR Spectroscopy | Infrared spectra, including FTIR and ATR-IR, are available, showing characteristic nitrile and thiophene stretches. | [10] |
| Raman Spectroscopy | Raman spectral data has been documented. | [10] |
Synthesis and Experimental Protocols
The synthesis of 2-Thiophenecarbonitrile is typically achieved through established organic chemistry methodologies, often starting from thiophene derivatives and employing cyanation reactions[1]. The goal is to achieve high yields and purity, often exceeding 99%, to meet the stringent requirements of the pharmaceutical and materials science industries[1][5].
Common Synthetic Routes
-
Sandmeyer Reaction: This classic reaction involves the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. For 2-Thiophenecarbonitrile, this would start with 2-aminothiophene, which is diazotized and then reacted with a cyanide salt, typically in the presence of a copper(I) catalyst[14][15][16].
-
Cyanation of 2-Halothiophenes: This method involves the substitution of a halogen (e.g., Br, I, or Cl) on the thiophene ring with a cyanide group. This nucleophilic substitution is often catalyzed by transition metals like palladium or nickel, using cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide[17][18].
Experimental Protocol 1: Synthesis via Sandmeyer Reaction
This protocol describes a representative procedure for the synthesis of 2-Thiophenecarbonitrile from 2-aminothiophene.
Materials:
-
2-Aminothiophene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminothiophene (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition to form the stable diazonium salt solution. The completion of diazotization can be checked with starch-iodide paper.
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Warm the solution gently if needed to ensure complete dissolution, then cool it to 5-10 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts and wash sequentially with a dilute sodium hydroxide (B78521) solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2-Thiophenecarbonitrile can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Reactivity and Applications in Drug Development
2-Thiophenecarbonitrile is a valuable precursor in medicinal chemistry and materials science. The thiophene ring is a common scaffold in many pharmaceutical agents, and the nitrile group is a versatile functional handle that can be converted into other functionalities such as amines, amides, carboxylic acids, or tetrazoles[19].
Key Applications:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various APIs. It has been used in the preparation of thiaplatinacycles and 2,2′-thienylpyrroles, which are scaffolds for exploring new therapeutic compounds[2][3][5][20].
-
Agrochemicals: The compound is used in the formulation and synthesis of effective pesticides[1][7].
-
Materials Science: It is a building block for developing liquid crystals and organic electronic materials due to its aromatic and polar characteristics[1][6].
The unique properties of 2-Thiophenecarbonitrile arise directly from its molecular structure. The interplay between the aromatic thiophene ring and the strongly electron-withdrawing nitrile group dictates its physical and chemical behavior.
Safety and Handling
2-Thiophenecarbonitrile is classified as a hazardous chemical and requires careful handling in a laboratory or industrial setting[21]. It is a flammable liquid and vapor, is harmful if swallowed, and can cause skin irritation and serious eye damage[2][10][21].
Table 3: Safety and Hazard Information for 2-Thiophenecarbonitrile
| Category | Information | Reference(s) |
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful/Irritant) | [2] |
| Signal Word | Danger | [2][3][21] |
| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2][3][10][21] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][21] |
| Handling | Use only under a chemical fume hood. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. | [21][22] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a flammables area. | [11][21] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [21] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter). | [3][21] |
Conclusion
2-Thiophenecarbonitrile (CAS 1003-31-2) is a cornerstone intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its unique combination of a thiophene core and a reactive nitrile group provides a versatile platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for researchers and developers to safely and effectively leverage this compound in their work. The continued application of 2-Thiophenecarbonitrile is poised to contribute to innovations in drug discovery and the development of novel materials.
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